molecular formula C17H28ClNO4 B1671264 Esprolol hydrochloride CAS No. 112805-65-9

Esprolol hydrochloride

Cat. No.: B1671264
CAS No.: 112805-65-9
M. Wt: 345.9 g/mol
InChI Key: IKFUEAAUZIWSDO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esprolol hydrochloride is a novel beta-adrenergic receptor antagonist distinguished by its rapid onset of action and short duration of effect. Its chemical structure contains an ester group, enabling rapid hydrolysis by blood and tissue esterases into its active metabolite, amoxolol . Preclinical and clinical studies confirm its efficacy in conditions requiring immediate beta-blockade, such as exertional angina pectoris, where rapid symptom relief is critical. Esprolol’s pharmacokinetic profile—peak effect within minutes and short half-life—makes it suitable for short-term use, minimizing prolonged systemic exposure .

Properties

CAS No.

112805-65-9

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

IUPAC Name

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1

InChI Key

IKFUEAAUZIWSDO-RSAXXLAASA-N

Isomeric SMILES

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O.Cl

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Esprolol hydrochloride;  ACC-9369;  ACC9369;  ACC 9369.

Origin of Product

United States

Scientific Research Applications

Therapeutic Indications

Esmolol hydrochloride has received approval from the United States Food and Drug Administration (FDA) for several critical applications:

  • Supraventricular Tachycardia : Esprolol is indicated for the rapid control of ventricular rates in patients with atrial fibrillation or atrial flutter, particularly in perioperative and emergency settings .
  • Hypertensive Emergencies : It is effective in managing hypertension during intubation and surgery due to its short half-life, allowing for quick titration and control .
  • Acute Coronary Syndrome : Esprolol is utilized to manage heart rate and rhythm disturbances associated with acute coronary syndromes, including myocardial infarction .
  • Off-Label Uses : These include treatment for aortic dissection, thyrotoxicosis, refractory ventricular tachycardia, and mitigating catecholamine responses during electroconvulsive therapy .

Pharmacokinetics

The pharmacokinetic profile of esprolol is characterized by:

  • Rapid Absorption : Onset of action occurs within 60 seconds with steady-state levels achieved in about 5 minutes.
  • Short Half-Life : The drug has a half-life of approximately 9 minutes, allowing for quick cessation of effects upon discontinuation of infusion.
  • Metabolism : Esprolol is metabolized by erythrocyte esterases to an inactive metabolite, making it safe for use in patients with renal or hepatic dysfunction .

Adverse Effects

While esprolol is generally well-tolerated, potential adverse effects include:

  • Hemodynamic Compromise : Hypotension is the most common side effect, occurring in over 10% of patients.
  • Dizziness and Infusion Site Reactions : These may occur but are typically mild.
  • Rare but Serious Reactions : Include bradycardia, cardiac arrest, and bronchospasm .

Case Study 1: Management of Cardiovascular Stress

In a randomized controlled trial involving 30 patients undergoing anesthesia induction, esprolol was administered to assess its impact on hemodynamic responses. The study found that patients receiving esprolol had significantly lower heart rates and reduced pressor responses during laryngoscopy compared to the control group receiving saline .

Case Study 2: Refractory Ventricular Fibrillation

A recent study indicated that esprolol may enhance survival rates in patients experiencing refractory ventricular fibrillation in prehospital settings. This suggests its potential utility beyond traditional indications, particularly in emergency medicine .

Summary

Esprolol hydrochloride is a vital medication in acute care settings due to its rapid action and effectiveness in controlling heart rate and blood pressure. Its applications extend from managing supraventricular tachycardia to off-label uses in critical care scenarios. Ongoing research continues to explore its potential benefits in various medical conditions, underscoring its importance in modern pharmacotherapy.

ApplicationIndicationEvidence Source
Supraventricular TachycardiaRapid control during surgery
Hypertensive EmergenciesControl during intubation
Acute Coronary SyndromeManagement of heart rhythm disturbances
Off-label UsesAortic dissection, thyrotoxicosis
Cardiovascular Stress ManagementReduced pressor response during anesthesia

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Properties

The table below summarizes key differences between esprolol hydrochloride and other beta-blockers:

Parameter This compound Esmolol Hydrochloride Atenolol Hydrochloride Propranolol Hydrochloride
Chemical Formula Not explicitly provided C16H25NO4·HCl C14H22N2O3·HCl C16H21NO2·HCl
Receptor Selectivity Beta-1 (presumed) Beta-1 selective Beta-1 selective Non-selective (Beta-1/Beta-2)
Onset of Action Rapid (minutes via sublingual) Immediate (IV administration) 1–2 hours (oral) 1–2 hours (oral)
Duration of Action Short (2–4 hours) Ultra-short (10–30 minutes) Long (6–9 hours) 6–12 hours
Metabolism Rapid hydrolysis via esterases Esterase-mediated hydrolysis Renal excretion (minimal metabolism) Hepatic (CYP450)
Primary Indications Exertional angina, acute use Acute tachycardia, perioperative Hypertension, chronic angina Hypertension, arrhythmias, migraine

Structural and Functional Differentiation

  • Esprolol vs. Esmolol : Both are ultra-short-acting beta-blockers due to esterase metabolism. However, esprolol’s oral/sublingual bioavailability contrasts with esmolol’s IV-only administration . Esprolol’s active metabolite (amoxolol) may contribute to prolonged beta-blockade compared to esmolol’s inert metabolites .
  • Esprolol vs. Atenolol: Atenolol’s long half-life and renal excretion make it suitable for chronic conditions, whereas esprolol’s rapid clearance suits acute scenarios .
  • Esprolol vs. Propranolol: Propranolol’s non-selectivity increases side effects (e.g., bronchospasm), while esprolol’s selectivity (presumed beta-1) enhances safety in patients with respiratory comorbidities .

Research Findings and Clinical Relevance

  • Esprolol: Clinical trials demonstrate peak beta-blockade within 15 minutes post-sublingual administration, with effects diminishing after 4 hours.
  • Esmolol : Widely used in critical care for supraventricular tachycardia , with a half-life of 9 minutes. Its IV formulation limits outpatient use compared to esprolol .
  • Atenolol: A cornerstone in hypertension management, but its slow onset and contraindication in acute settings underscore esprolol’s niche .

Q & A

Q. Table 1: USP Specifications for Esmolol Hydrochloride

ParameterRequirementMethod
Purity98.0%–102.0%HPLC
IdentificationIR matchSpectroscopy
Heavy Metals≤20 ppmICP-MS

Note: Always cross-validate methods with pharmacopeial updates and include system suitability tests.

Basic: What is the pharmacological mechanism of Esmolol Hydrochloride, and how does it inform preclinical study design?

Methodological Answer:
Esmolol selectively blocks β1-adrenergic receptors, reducing heart rate and myocardial contractility. Preclinical studies should:

  • Use isolated heart models (e.g., Langendorff preparation) to assess cardiac effects.
  • Employ dose-response curves to establish efficacy thresholds.
  • Monitor hemodynamic parameters (e.g., blood pressure, ECG) in animal models under controlled anesthesia .

Advanced: How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life) of Esmolol Hydrochloride across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Study populations (e.g., age, renal/hepatic function).
  • Administration routes (IV bolus vs. infusion).
  • Analytical techniques (e.g., plasma protein binding assays).

Steps to Address:

Conduct meta-analysis to identify outliers and confounders .

Replicate studies under standardized conditions (e.g., USP-recommended protocols ).

Apply compartmental modeling to compare distribution kinetics across cohorts .

Advanced: What experimental design principles mitigate bias in clinical trials evaluating Esmolol Hydrochloride for acute tachycardia?

Methodological Answer:

  • Randomization: Assign participants to treatment/control groups using stratified sampling (e.g., by baseline heart rate) .
  • Blinding: Double-blind protocols prevent observer and participant bias.
  • Endpoint Selection: Use primary endpoints (e.g., heart rate reduction ≥20%) and secondary endpoints (e.g., adverse events) .
  • Sample Size Calculation: Power analysis (α=0.05, β=0.2) ensures statistical validity .

Advanced: How can researchers optimize synthesis protocols for Esmolol Hydrochloride to minimize genotoxic impurities?

Methodological Answer:

  • Process Analytical Technology (PAT): Monitor reaction intermediates in real-time using inline spectroscopy .
  • Purification Techniques: Recrystallization with ethanol-water mixtures reduces residual solvents.
  • Impurity Profiling: Use LC-MS to identify and quantify genotoxic byproducts (e.g., alkyl halides) .

Q. Table 2: Critical Synthesis Parameters

ParameterOptimal RangeRisk if Deviated
Reaction Temperature25–30°CSide-product formation
pH6.5–7.0Hydrolysis degradation
Solvent Ratio (Ethanol)3:1 (v/v)Poor yield

Advanced: What statistical approaches are recommended for analyzing dose-dependent adverse effects of Esmolol Hydrochloride?

Methodological Answer:

  • Logistic Regression: Models the probability of adverse events (e.g., hypotension) vs. dose .
  • Receiver Operating Characteristic (ROC) Curves: Identify threshold doses with optimal safety-efficacy balance.
  • Bayesian Analysis: Incorporates prior trial data to refine risk estimates in small cohorts .

Basic: What safety protocols are critical when handling Esmolol Hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods during powder handling to avoid inhalation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esprolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Esprolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.